molecular formula C9H21ClN2O2S2 B1378150 Boc-cystamine hcl CAS No. 93790-49-9

Boc-cystamine hcl

Cat. No.: B1378150
CAS No.: 93790-49-9
M. Wt: 288.9 g/mol
InChI Key: UKORFWDTJJFVNF-UHFFFAOYSA-N
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Description

Boc-cystamine hydrochloride: is a derivative of cysteine, a naturally occurring amino acid. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protective group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. Boc-cystamine hydrochloride is widely utilized in pharmaceutical synthesis and biochemical research due to its stability and reactivity.

Mechanism of Action

Target of Action

Boc-Cystamine HCl, also known as mono-Boc-cystamine, is a derivative of cystamine . The primary target of this compound is cystine, a compound that accumulates in the body due to a defect in the function of cystinosin, a protein responsible for transporting cystine out of the cell lysosome .

Mode of Action

This compound interacts with its target, cystine, by converting it into cysteine and cysteine-cysteamine mixed disulfides . This interaction reduces the buildup of cystine crystals in the body, particularly in the eyes and kidneys .

Biochemical Pathways

The interaction of this compound with cystine affects several biochemical pathways. By converting cystine into cysteine and cysteine-cysteamine mixed disulfides, it helps in the depletion of cystine, thereby reducing the harmful effects of cystinosis .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption rate .

Result of Action

The action of this compound results in the reduction of cystine accumulation in the body. This can alleviate the symptoms of cystinosis, a condition characterized by the widespread accumulation of cystine crystals throughout the body and eye tissues .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be unstable and hygroscopic, which means it readily absorbs moisture from the environment . Therefore, it needs to be stored under specific conditions (under inert gas at 2-8°C) to maintain its stability .

Biochemical Analysis

Biochemical Properties

Boc-cystamine hydrochloride plays a significant role in biochemical reactions due to its ability to form disulfide bonds. This compound interacts with various enzymes, proteins, and other biomolecules through its disulfide linkage. For instance, Boc-cystamine hydrochloride can be used to create cleavable linkers in ADCs, where it forms stable bonds with antibodies and cytotoxic drugs. Upon entering the target cells, the disulfide bonds are cleaved, releasing the cytotoxic drug to exert its therapeutic effects .

Cellular Effects

Boc-cystamine hydrochloride influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to protect cortical neurons from oxidative stress-induced cell death by inhibiting transglutaminase activity . Additionally, Boc-cystamine hydrochloride can enhance the efficiency of siRNA transfection by forming dendritic bolaamphiphile vectors, which facilitate the delivery of siRNA into cells .

Molecular Mechanism

The molecular mechanism of Boc-cystamine hydrochloride involves its ability to form disulfide bonds with target biomolecules. This compound can inhibit or activate enzymes by forming reversible disulfide linkages. For example, Boc-cystamine hydrochloride inhibits transglutaminase activity, which is essential for protecting neurons from oxidative stress . Furthermore, Boc-cystamine hydrochloride can modulate gene expression by facilitating the delivery of siRNA into cells, thereby influencing the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-cystamine hydrochloride can change over time due to its stability and degradation properties. Boc-cystamine hydrochloride is stable under inert gas (nitrogen or argon) at 2-8°C . Its stability may be compromised under different conditions, leading to degradation and reduced efficacy. Long-term studies have shown that Boc-cystamine hydrochloride can maintain its protective effects on neurons and enhance siRNA transfection efficiency over extended periods .

Dosage Effects in Animal Models

The effects of Boc-cystamine hydrochloride vary with different dosages in animal models. At low doses, Boc-cystamine hydrochloride has been shown to protect neurons from oxidative stress and enhance siRNA transfection efficiency without causing significant toxicity . At high doses, Boc-cystamine hydrochloride may exhibit toxic effects, including cellular damage and impaired cellular function . Therefore, it is crucial to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

Boc-cystamine hydrochloride is involved in various metabolic pathways, primarily through its disulfide linkage. This compound interacts with enzymes and cofactors involved in redox reactions, such as transglutaminase and glutathione . Boc-cystamine hydrochloride can also influence metabolic flux and metabolite levels by modulating the activity of these enzymes and cofactors .

Transport and Distribution

Boc-cystamine hydrochloride is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . For example, Boc-cystamine hydrochloride can be transported into cells via endocytosis and subsequently localized in the cytoplasm, where it exerts its effects .

Subcellular Localization

The subcellular localization of Boc-cystamine hydrochloride is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, Boc-cystamine hydrochloride can be localized in the cytoplasm, where it forms disulfide bonds with target biomolecules and modulates cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-cystamine hydrochloride is synthesized through a multi-step process. The initial step involves the protection of the amino group of cystamine with a tert-butyloxycarbonyl group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected cystamine is then treated with hydrochloric acid to obtain Boc-cystamine hydrochloride .

Industrial Production Methods: Industrial production of Boc-cystamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Boc-cystamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The disulfide bond in Boc-cystamine hydrochloride can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to yield free thiol groups.

    Substitution: The Boc group can be removed under acidic conditions to expose the amino group for further reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Trifluoroacetic acid (TFA) in dichloromethane.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Free thiol groups.

    Substitution: Free amino groups.

Scientific Research Applications

Boc-cystamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a protective group for amino acids.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Utilized in the development of drug delivery systems and as a linker in antibody-drug conjugates.

    Industry: Applied in the synthesis of complex organic molecules and as a stabilizer in various formulations

Comparison with Similar Compounds

    Fmoc-cystamine hydrochloride: Another cysteine derivative with a fluorenylmethyloxycarbonyl (Fmoc) protective group.

    Di-Boc-cystamine: A compound with two Boc protective groups.

    Cysteamine hydrochloride: A simpler derivative of cysteine without protective groups

Uniqueness: Boc-cystamine hydrochloride is unique due to its combination of a Boc protective group and a disulfide bond. This combination provides both stability and reactivity, making it suitable for a wide range of applications in peptide synthesis, drug development, and biochemical research .

Properties

IUPAC Name

tert-butyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2S2.ClH/c1-9(2,3)13-8(12)11-5-7-15-14-6-4-10;/h4-7,10H2,1-3H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKORFWDTJJFVNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSSCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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